cis-2-Aminocyclobutanol hydrochloride
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Overview
Description
Cis-2-Aminocyclobutanol hydrochloride is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a cyclobutane ring, a fundamental unit in organic synthesis, which is known for its rigidity and the ability to impart conformational constraints in molecular design .
Synthesis Analysis
The synthesis of cis-2-aminocyclobutanols has been achieved through various methods. One approach involves asymmetric reductive amination, yielding enantiomerically pure cis-2-aminocyclobutanols with high diastereomeric and enantiomeric excesses . Another method includes a photosensitized cycloaddition followed by alkaline hydrolysis, which provides access to the cis-isomer . Additionally, a photochemical route has been developed to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry .
Molecular Structure Analysis
The molecular structure of cis-2-aminocyclobutanols has been established through various spectroscopic techniques, including NMR and CD spectra. The relative cis configuration has been confirmed by NO experiments, and the absolute stereochemistry has been deduced from the CD spectra of the corresponding salicylidene derivatives . The rigidity of the cyclobutane ring is a key feature that influences the overall molecular conformation and has been shown to promote the formation of strong intramolecular hydrogen bonds .
Chemical Reactions Analysis
Cis-2-aminocyclobutanols can participate in a variety of chemical reactions due to the presence of both amino and hydroxyl functional groups. These functionalities allow for further derivatization and incorporation into more complex molecules. For instance, the amino group can be involved in the formation of beta-peptides, which have been shown to adopt highly rigid structures due to the cyclobutane ring . The hydroxyl group provides a handle for further functionalization, as seen in the synthesis of 3-hydroxymethylated cis-cyclobutane β-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-2-aminocyclobutanols are influenced by the cyclobutane core and the substituents attached to it. The pKa values of the carboxylic acid and amino groups in related cyclobutane derivatives have been reported, indicating the influence of the ring structure on the acidity and basicity of these functional groups . The rigidity of the cyclobutane ring also affects the conformational preferences of the molecule, as seen in the case of β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, which exhibit a strong conformational preference for a strand-like structure .
properties
IUPAC Name |
(1R,2S)-2-aminocyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-RFKZQXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206751-78-2, 2070860-49-8 |
Source
|
Record name | Cyclobutanol, 2-amino-, hydrochloride (1:1), (1R,2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206751-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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